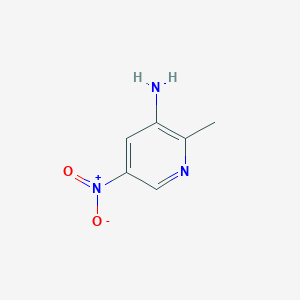

2-Methyl-5-nitropyridin-3-amine

Descripción general

Descripción

2-Methyl-5-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an amino group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyridin-3-amine typically involves the nitration of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the fifth position. This is followed by the reduction of the nitro group to an amino group using reagents such as tin and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of nitric acid to 2-methylpyridine under cooling to maintain the reaction temperature. The resulting nitro compound is then subjected to catalytic hydrogenation to yield the desired amine .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Ammonia or amines in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of this compound from the nitro precursor.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Reaction Characteristics

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitroso or nitro derivatives |

| Reduction | Tin and hydrochloric acid | Amino derivatives |

| Substitution | Ammonia or amines | Various substituted pyridines |

Pharmaceutical Applications

2-Methyl-5-nitropyridin-3-amine is utilized as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules, particularly those targeting specific enzymes or receptors. For example, it has potential applications in developing inhibitors for certain biological pathways, which could be relevant in treating diseases.

Agrochemical Applications

In agrochemicals, this compound acts as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can effectively target pests while minimizing harm to crops.

Biological Research

The compound has been studied for its interactions with enzymes and proteins, providing insights into enzyme inhibition mechanisms. The nitro and amino groups enable it to form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Case Studies and Research Findings

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Synthesis of Complex Molecules : Studies have highlighted its role as an intermediate in synthesizing more complex organic molecules, which are crucial in drug development.

- Biological Activity : Investigations into its biological activity have shown that it can modulate cellular functions by interacting with key proteins, leading to altered cell signaling pathways.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 2-Amino-4-methyl-3-nitropyridine

- 5-Methyl-3-nitropyridin-2-amine

- 2-Amino-3-bromo-5-nitropyridine

Comparison: 2-Methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methyl-3-nitropyridine, it has a different position of the nitro group, affecting its reactivity and interaction with biological targets. Similarly, 5-Methyl-3-nitropyridin-2-amine and 2-Amino-3-bromo-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Actividad Biológica

2-Methyl-5-nitropyridin-3-amine is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound is characterized by its nitro and amino functional groups, which contribute to its reactivity and interaction with biological systems. The compound is slightly soluble in water, which affects its bioavailability and pharmacokinetics.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interactions : The compound acts as an inhibitor for various enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation. The nitro group can participate in redox reactions, while the amino group facilitates hydrogen bonding with biomolecules .

- Cellular Effects : In cellular models, it has been observed to influence cell signaling pathways, gene expression, and metabolic processes. Notably, it can inhibit cell proliferation and affect tubulin polymerization, critical for cell division and structural integrity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Bacillus cereus | 5 mg/mL | Inhibitory |

| Pectobacterium carotovorum | 5 mg/mL | Inhibitory |

| Staphylococcus aureus 209P | 10 mg/mL | Inhibitory |

These results indicate that while some concentrations were insufficient for growth inhibition, higher concentrations displayed significant antimicrobial activity .

Case Studies on Toxicity

In animal model studies, the effects of varying dosages of this compound were assessed:

| Dosage (mg/kg) | Observed Effects |

|---|---|

| Low (1-5) | Minimal toxicity; modulation of pathways |

| Moderate (10) | Respiratory irritation noted |

| High (>20) | Severe skin irritation and toxic effects |

These findings suggest a dose-dependent response where lower doses are safer but effective in modulating biological pathways, while higher doses lead to toxicity.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various chemical reactions involving nitropyridine derivatives. Notably, methods have been developed to selectively aminate 3-nitropyridine derivatives under mild conditions, yielding high purity products .

Research Applications

The compound serves multiple roles in scientific research:

- Intermediate in Organic Synthesis : It is utilized as a precursor for more complex organic molecules.

- Biological Studies : Its interactions with enzymes make it a valuable tool for studying enzyme kinetics and mechanisms.

- Pharmaceutical Development : As a potential therapeutic agent, it is being explored for its efficacy against bacterial infections and other diseases .

Propiedades

IUPAC Name |

2-methyl-5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGJOIAURNWIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677219 | |

| Record name | 2-Methyl-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-61-3 | |

| Record name | 2-Methyl-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.